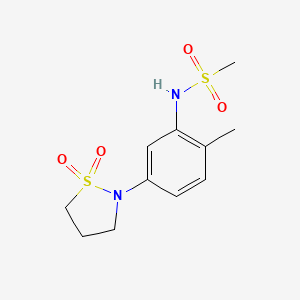
(5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a complex organic molecule that features a combination of furan, piperazine, and methanethione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the 2,4-dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.
Incorporation of the nitrophenyl group: This step might involve nitration reactions.
Formation of the methanethione group: This can be achieved through thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methanethione group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Oxidized derivatives of the furan ring or methanethione group.
Reduction products: Amino derivatives from the reduction of the nitro group.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-methylphenyl)piperazin-1-yl)methanethione
Uniqueness
The presence of the nitrophenyl group in (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. This could affect its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
[5-(2,4-dichlorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S/c22-14-5-6-15(16(23)13-14)19-7-8-20(29-19)21(30)25-11-9-24(10-12-25)17-3-1-2-4-18(17)26(27)28/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLOFCAGBIMSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)
![N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2450589.png)


![N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2450593.png)
![1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2450595.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2450598.png)


![2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2450601.png)

![2-(1-{[2-(Azidomethyl)pyrrolidin-1-yl]methyl}cyclopropyl)acetic acid](/img/structure/B2450604.png)
![1,3-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2450607.png)
![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)
